

# common mistakes to avoid when resuscitating frozen ECACC cells

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## Technical Support Center: Resuscitation of ECACC Frozen Cells

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the successful resuscitation of cryopreserved cells from the European Collection of Authenticated Cell Cultures (ECACC).

### Frequently Asked Questions (FAQs)

Q1: What is the most critical step when thawing frozen ECACC cells?

A1: The most critical step is to thaw the cells rapidly. The vial should be transferred from liquid nitrogen storage to a 37°C water bath and thawed quickly, typically within 1-2 minutes, until only a small amount of ice remains.<sup>[1][2][3][4]</sup> This rapid thawing minimizes the formation of intracellular ice crystals, which can damage cell membranes and reduce viability.<sup>[4][5]</sup>

Q2: Why is it important to handle Dimethyl Sulfoxide (DMSO) carefully?

A2: DMSO is a cryoprotectant that is essential for preventing ice crystal formation during freezing. However, it is toxic to cells at temperatures above 4°C.<sup>[2][4]</sup> Therefore, it is crucial to dilute the thawed cell suspension with pre-warmed culture medium immediately after thawing to minimize the toxic effects of DMSO.<sup>[2][4]</sup>

Q3: Should I centrifuge the cells to remove the cryoprotectant after thawing?

A3: This depends on the cell line. For many adherent cell lines, a centrifugation step is not necessary, as the residual cryoprotectant is removed during the first media change.[4] However, for suspension cell lines, a pre-centrifugation step to remove the cryoprotectant is generally recommended.[2][4] Some sensitive cell types may be harmed by the centrifugation process, so it is always best to consult the specific ECACC data sheet for your cell line.[6]

Q4: What is the correct storage temperature for frozen ECACC cell lines?

A4: Frozen ECACC cells must be stored below  $-135^{\circ}\text{C}$ . [7] The ideal storage is in the vapor phase of liquid nitrogen. [8] Storing cells at  $-80^{\circ}\text{C}$  is not recommended for long-term storage as it will lead to a loss of viability. [6][7]

Q5: My cells are not attaching to the flask after thawing. What could be the reason?

A5: Poor attachment can be due to several factors. Ensure you are using the correct type of culture flask, as some cell lines require specific surface coatings. [1][8] Also, check the recommended seeding density for your specific cell line, as a density that is too low can inhibit attachment and growth. [6][9] In some cases, particularly post-resuscitation, some adherent cell lines like HEK 293 can take longer to attach, even up to seven days. [8]

## Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low Cell Viability Post-Thaw	1. Slow thawing process.[1] 2. Prolonged exposure to DMSO at temperatures above 4°C.[2] 3. Incorrect storage temperature (e.g., -80°C instead of liquid nitrogen).[7] 4. The health of the cells before cryopreservation was suboptimal.	1. Ensure rapid thawing in a 37°C water bath (1-2 minutes).[1][3] 2. Immediately dilute the thawed cells in pre-warmed medium.[2][4] 3. Always store cells in the vapor phase of liquid nitrogen.[8] 4. Ensure cells are in the logarithmic growth phase and have high viability before freezing.[7]
Poor Cell Attachment (Adherent Cells)	1. Incorrect flask surface coating.[1] 2. Seeding density is too low.[6][9] 3. Residual DMSO toxicity.	1. Verify the specific requirements for the cell line from the ECACC data sheet. 2. Perform a viable cell count and adjust the seeding density to the recommended range.[7] 3. Perform a gentle centrifugation (150 x g for 5 minutes) to remove the cryoprotectant before seeding.[4]
Cell Clumping	1. Centrifugation speed is too high. 2. Presence of free DNA from dead cells.	1. Do not centrifuge at high speeds; 150 x g for 5 minutes is generally sufficient.[4] 2. Gently pipette the cell suspension to break up clumps. In some cases, adding a small amount of DNase I to the medium can help.
Contamination (Bacterial or Fungal)	1. Improper aseptic technique during thawing.[1] 2. Contaminated water bath or reagents.	1. Perform all steps in a certified microbiological safety cabinet.[2] Disinfect the vial with 70% alcohol before opening.[3][4] 2. Ensure the water bath is clean and all

media and reagents are sterile.  
Do not immerse the vial cap in the water bath.[3]

No Cell Growth or Slow Recovery

1. Incorrect seeding density.[7]  
2. Sub-optimal culture medium or supplements.[6][9]  
3. The cell line is sensitive and requires a longer recovery period.

1. Ensure the seeding density is at the mid to upper end of the recommended range post-resuscitation.[7]  
2. Double-check the media formulation and serum concentration required for the specific cell line. For some sensitive cells, increasing the serum concentration to 20% for the initial culture can be beneficial.[9][10]  
3. Be patient, as some cell lines, like hybridomas, may take several days to fully recover and may show low viability and debris in the first 24 hours.

## Experimental Protocol: Resuscitation of Frozen ECACC Cells

This protocol outlines the standard procedure for reviving cryopreserved adherent and suspension cells.

Materials:

- Frozen vial of ECACC cells
- Personal Protective Equipment (PPE): safety glasses, lab coat, insulated gloves
- 37°C water bath
- Microbiological safety cabinet

- Sterile centrifuge tubes (15 mL or 50 mL)
- Pre-warmed complete culture medium
- Sterile pipettes
- Culture flask
- 70% alcohol
- Hemocytometer and Trypan Blue solution (for cell counting)
- Centrifuge (for suspension cells or optional for adherent cells)

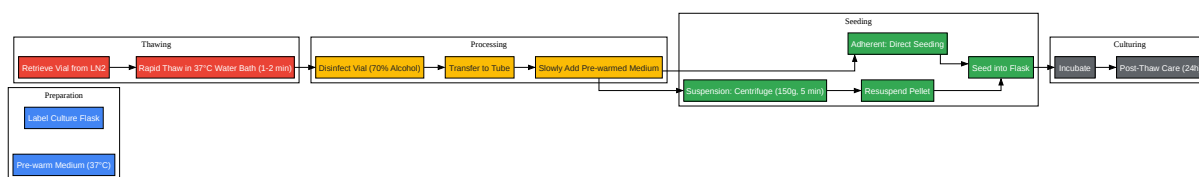
#### Procedure:

- Preparation:
  - Consult the ECACC cell line data sheet for specific medium requirements and recommended seeding densities.
  - Pre-warm the appropriate complete culture medium to 37°C.
  - Label a sterile culture flask with the cell line name, passage number, and date.
- Thawing the Vial:
  - Retrieve the frozen vial from liquid nitrogen storage using appropriate safety precautions.
  - Immediately immerse the lower half of the vial in a 37°C water bath.
  - Agitate the vial gently until only a small ice crystal remains (approximately 1-2 minutes). Do not allow the vial to thaw completely.
- Decontamination and Transfer:
  - Wipe the exterior of the vial with 70% alcohol.
  - Inside a microbiological safety cabinet, carefully open the vial.

- Using a sterile pipette, transfer the entire contents of the vial to a sterile centrifuge tube.
- Dilution of Cryoprotectant:
  - Slowly add 5-10 mL of pre-warmed complete culture medium to the centrifuge tube containing the cells. Mix gently by pipetting.
- Cell Counting (Optional but Recommended):
  - Take a small aliquot of the cell suspension and perform a viable cell count using a hemocytometer and Trypan Blue exclusion. This will help determine the correct seeding density.
- Seeding the Cells:
  - For Adherent Cells (without centrifugation):
    - Transfer the diluted cell suspension directly into the prepared culture flask.
    - Add the appropriate volume of pre-warmed medium to achieve the recommended seeding density.
    - Gently rock the flask to ensure even distribution of the cells.
  - For Suspension Cells (or Adherent Cells with centrifugation):
    - Centrifuge the cell suspension at 150 x g for 5 minutes.
    - Aspirate the supernatant containing the cryoprotectant.
    - Gently resuspend the cell pellet in a small volume of fresh, pre-warmed medium.
    - Transfer the resuspended cells to the prepared culture flask and add medium to the final desired volume.
- Incubation:
  - Place the flask in an incubator at the recommended temperature and CO<sub>2</sub> level for the specific cell line.

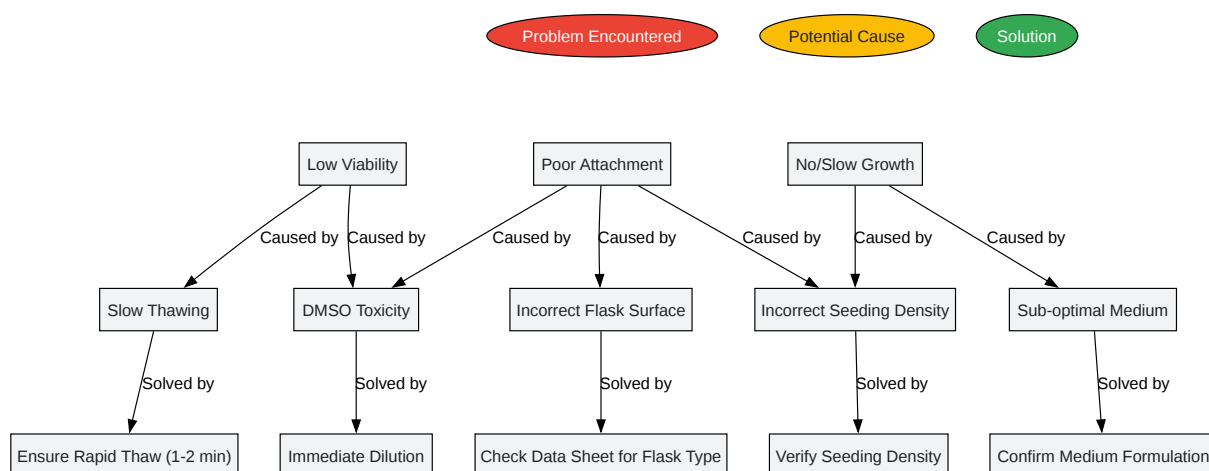
- Post-Thaw Care:
  - For adherent cells, check for attachment after 24 hours. Change the medium to remove any remaining dead cells and residual cryoprotectant.
  - For suspension cells, monitor the cell density and viability.

## Visual Guides



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Caption: Recommended workflow for resuscitating frozen ECACC cells.



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Caption: Troubleshooting logic for common cell resuscitation issues.

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